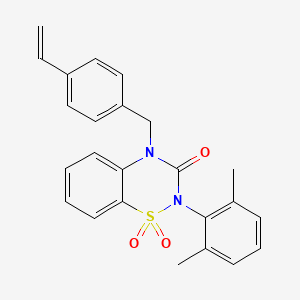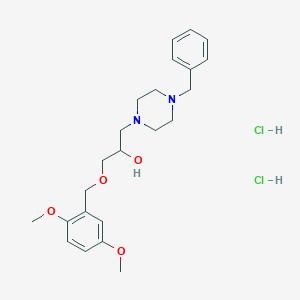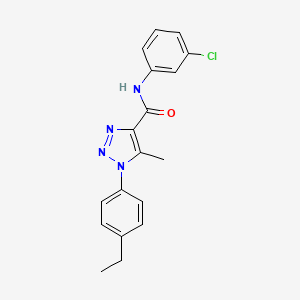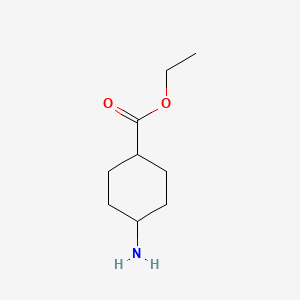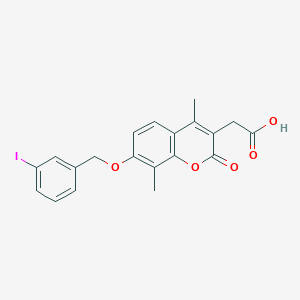
SLC26A3-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SLC26A3-IN-3 is a small-molecule inhibitor specifically targeting the solute carrier family 26 member 3 (SLC26A3) protein. This protein is a chloride-bicarbonate exchanger involved in various physiological processes, including intestinal chloride absorption and bicarbonate secretion. This compound has been studied for its potential therapeutic applications in conditions such as hyperoxaluria and nephrolithiasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SLC26A3-IN-3 involves several steps, typically starting with the preparation of key intermediates. The synthetic route often includes:
Formation of the core structure: This involves the use of specific starting materials and reagents to form the core structure of the compound.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
SLC26A3-IN-3 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
SLC26A3-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function and regulation of the SLC26A3 protein.
Biology: Investigated for its role in modulating ion transport and cellular homeostasis.
Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery.
Mecanismo De Acción
SLC26A3-IN-3 exerts its effects by inhibiting the chloride-bicarbonate exchange activity of the SLC26A3 protein. This inhibition disrupts the normal transport of chloride and bicarbonate ions across cell membranes, leading to alterations in cellular ion homeostasis. The molecular targets and pathways involved include the SLC26A3 protein itself and associated signaling pathways that regulate ion transport and cellular function .
Comparación Con Compuestos Similares
Similar Compounds
Several compounds are similar to SLC26A3-IN-3 in terms of their structure and function. These include:
4,8-Dimethylcoumarins: Known for their inhibitory activity against SLC26A3.
Acetamide-thioimidazoles: Another class of inhibitors targeting SLC26A3.
Triazoleamides: Compounds with similar inhibitory properties.
Uniqueness
This compound is unique due to its high specificity and potency in inhibiting the SLC26A3 protein. It has been shown to effectively reduce oxalate absorption and prevent kidney stone formation in preclinical models, highlighting its potential therapeutic benefits .
Propiedades
IUPAC Name |
2-[7-[(3-iodophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IO5/c1-11-15-6-7-17(25-10-13-4-3-5-14(21)8-13)12(2)19(15)26-20(24)16(11)9-18(22)23/h3-8H,9-10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSCOTQTZBAQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)I)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
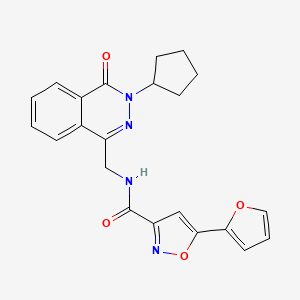
![2-Chloro-N-cyclopentyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2951295.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2951297.png)
![(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}amino 3-methoxybenzoate](/img/structure/B2951303.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2951304.png)
![N-(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B2951306.png)
![2-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)pyrimidine](/img/structure/B2951307.png)
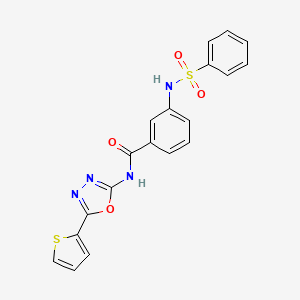
![3-methyl-4-oxo-1-(p-tolyl)-N-(4-(trifluoromethoxy)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2951311.png)
![[3-(Adamantan-1-yloxy)-2-hydroxypropyl]diethylmethylazanium iodide](/img/structure/B2951312.png)
